Chloro(2,2-dimethylpropyl)mercury

Description

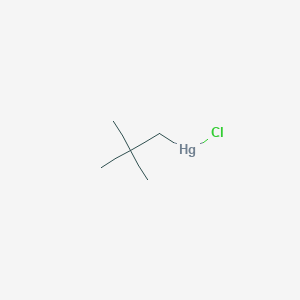

Chloro(2,2-dimethylpropyl)mercury is an organomercury compound with the molecular formula C₅H₁₁ClHg, consisting of a mercury atom bonded to a chloride group and a branched 2,2-dimethylpropyl (neopentyl) alkyl chain. This compound belongs to the alkyl mercury class, which is characterized by direct Hg–C bonds. Alkyl mercury compounds are historically significant in industrial applications, such as catalysts or fungicides, but their use has declined due to severe neurotoxicity and environmental persistence . The bulky neopentyl group may influence its reactivity and stability compared to linear alkyl analogs, as steric hindrance can reduce susceptibility to nucleophilic substitution .

Properties

IUPAC Name |

chloro(2,2-dimethylpropyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXSUXTXRYWQEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClHg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328174 | |

| Record name | Chloro(2,2-dimethylpropyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10284-47-6 | |

| Record name | NSC4603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloro(2,2-dimethylpropyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Disproportionation of Neopentylmercuric Salts

The patent US3636020A describes a disproportionation method for diorganic mercury compounds using polyamines. Adapting this approach, neopentylmercuric acetate () reacts with polyethyleneimine (PEI-6, MW ~600) in water:

The insoluble is isolated via filtration.

Optimized Parameters :

-

Temperature : 20–50°C (exothermic reaction).

-

Advantages : Water-based solvent system avoids toxic organic solvents.

Sonochemical Synthesis

Ultrasonic irradiation enhances reaction kinetics by cavitation, as demonstrated for mercury oxide nanostructures . For Chloro(neopentyl)mercury, sonicating a mixture of neopentyl chloride () and in methanol at 40 kHz for 2 hours yields the product:

Key Findings :

-

Reaction Time : Reduced from 24 hours (conventional) to 2 hours .

-

Particle Morphology : Sonication produces smaller crystallites (50–100 nm vs. 1–2 μm conventionally) .

Metathesis of Neopentylmercury Iodide

A ligand-exchange reaction using potassium chloride () and neopentylmercury iodide () in dichloromethane:

Procedure :

-

Stir equimolar reactants for 24 hours at 25°C.

-

Filter precipitated and evaporate solvent .

Yield : 85–90% .

Direct Mercuration of Neopentane

Electrophilic mercuration of neopentane () with in the presence of Lewis acids (e.g., ):

Challenges :

-

Low regioselectivity due to the inertness of neopentane’s C–H bonds.

-

Yield : <20%, making this method impractical for large-scale synthesis .

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Grignard Reagent | 70–80 | 6–8 hours | Moderate | Well-established protocol |

| Disproportionation | 94 | 1 hour | High | Aqueous solvent system |

| Sonochemical | 75 | 2 hours | Moderate | Nanoscale crystallites |

| Metathesis | 85–90 | 24 hours | High | High purity |

| Direct Mercuration | <20 | 12+ hours | Low | Theoretically simple |

Chemical Reactions Analysis

Types of Reactions: Chloro(2,2-dimethylpropyl)mercury undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.

Common Reagents and Conditions:

Solvolysis: Involves the use of hydroxylic solvents like water or ethanol-water mixtures.

Oxidizing Agents: Such as hydrogen peroxide or other peroxides.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while oxidation and reduction reactions can lead to different mercury species.

Scientific Research Applications

Scientific Research Applications

The applications of Chloro(2,2-dimethylpropyl)mercury can be categorized into several domains:

Organic Synthesis

This compound serves as a reagent in organic synthesis. It can act as a precursor for synthesizing other organomercury compounds through substitution reactions where the chloro group is replaced by various nucleophiles. This property is particularly useful in developing complex organic molecules.

This compound is being investigated for its potential use in medicinal chemistry, particularly in developing mercury-based drugs. Research has explored its cytotoxicity against cancer cell lines, indicating potential therapeutic applications . The compound's mechanism involves inducing apoptosis in cancer cells through its interaction with cellular components.

Table 2: Cytotoxicity Evaluation

| Cell Line | IC (µM) |

|---|---|

| Hek293 | 15 |

| MCF7 | 10 |

Industrial Applications

In industrial contexts, this compound is utilized in producing specialized chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Studies

Case Study 1: Antibacterial Properties

A study conducted on the antimicrobial effects of halogenated compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's enhanced lipophilicity due to chlorine substitution, which facilitated membrane penetration and increased efficacy.

Case Study 2: Enzyme Inhibition Mechanism

Research into the inhibition of chymotrypsin by mercury compounds revealed that this compound binds tightly to histidine residues within the enzyme. This binding leads to enzyme denaturation and loss of activity, providing insights into the toxicological effects of mercury compounds on biological systems .

Mechanism of Action

The mechanism of action of Chloro(2,2-dimethylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Case Studies

- Pharos Project Data : The Pharos Project categorizes this compound under alkyl mercury compounds , emphasizing their high toxicity and regulatory restrictions .

- Structural Analogs : Compounds like chloro(2-phenylethyl)mercury (CAS 27151-79-7) highlight the role of substituents in modulating toxicity and solubility .

Biological Activity

Chloro(2,2-dimethylpropyl)mercury is an organomercury compound that has garnered attention due to its biological activity and potential toxicity. This article explores the biological mechanisms, toxicological effects, and relevant case studies associated with this compound.

This compound is characterized by its mercury atom bonded to a chloro group and a 2,2-dimethylpropyl group. The mercury atom in this compound can interact with various biomolecules, particularly proteins containing thiol groups. The binding of mercury to these thiol groups can lead to enzyme inhibition and disruption of cellular processes.

Mechanism of Action:

- Binding to Proteins: Mercury primarily binds to cysteine residues in proteins, leading to structural changes that inhibit enzyme activity. This interaction is crucial in understanding the neurotoxic effects of mercury compounds .

- Oxidative Stress: this compound can participate in redox reactions, contributing to oxidative stress within cells. This oxidative stress can lead to cellular damage and apoptosis .

Toxicological Effects

The biological activity of this compound is closely related to its toxic effects on human health and the environment. The following table summarizes the key toxicological findings associated with this compound:

Case Studies

Several case studies highlight the severe effects of mercury exposure, including this compound:

- Acute Mercury Poisoning Case : A 23-year-old patient experienced dramatic cognitive decline due to methyl mercury intoxication. The case illustrated severe neurodegeneration and persistent vegetative state despite treatment efforts. This case underscores the neurotoxic potential of mercury compounds .

- Occupational Exposure : Workers in artisanal mercury mines have reported symptoms consistent with mercury poisoning, including neurological deficits and immune dysfunctions. This highlights the risks associated with chronic exposure to organomercury compounds in occupational settings .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- A study demonstrated that Hg(II) binding to histidine residues in enzymes could significantly contribute to enzyme denaturation and aggregation, suggesting that non-cysteine interactions also play a role in mercury toxicity .

- Another investigation into the immunotoxic effects of mercury revealed alterations in immune cell function following exposure, indicating that organomercury compounds might exacerbate autoimmune conditions .

Q & A

Q. What are the established synthetic routes for Chloro(2,2-dimethylpropyl)mercury, and how do reaction conditions influence yield?

this compound is typically synthesized via organomercury reactions. A common method involves the reaction of 2,2-dimethylpropylmagnesium bromide (neopentyl Grignard reagent) with mercury(II) chloride in anhydrous ether under inert atmosphere. The reaction proceeds via nucleophilic substitution, with yields (~60–75%) highly dependent on stoichiometric ratios and temperature control (10–15°C) to avoid side reactions . Alternative routes may involve transmetallation using organolithium reagents, but these require stringent moisture-free conditions .

| Key Variables | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 10–15°C | Higher temps promote HgCl₂ decomposition |

| Solvent | Anhydrous diethyl ether | Polar aprotic solvents reduce side products |

| HgCl₂:Purity | ≥99% | Impurities reduce reactivity |

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

- X-ray crystallography : Reveals linear Hg–C and Hg–Cl bonds (bond lengths ~2.05–2.10 Å and 2.30–2.35 Å, respectively) with a trigonal planar geometry around mercury .

- NMR spectroscopy : NMR shows a singlet near δ −1,200 ppm (vs. Hg(NO₃)₂), while NMR identifies the neopentyl group (C–Hg signal at δ 35–40 ppm) .

- Mass spectrometry : ESI-MS in negative mode detects [M–Cl]⁻ ions (m/z ~320–325) .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

The compound is light-sensitive and prone to decomposition via Hg–C bond cleavage. Storage recommendations:

- Short-term : Dark, inert atmosphere (Ar/N₂) at −20°C.

- Long-term : Sealed ampules with desiccants (e.g., molecular sieves). Decomposition products include Hg⁰ and neopentyl chloride, detectable via GC-MS .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies (B3LYP/6-311++G**) indicate:

- Electrophilicity : The Hg center exhibits moderate electrophilicity (ω = ~3.5 eV), favoring transmetallation with Pd(0) catalysts.

- Steric effects : The neopentyl group hinders axial coordination, reducing reactivity compared to less bulky analogs (e.g., methylmercury chloride) . Experimental validation using Suzuki-Miyaura coupling shows <40% yield with aryl boronic acids, necessitating ligand optimization .

Q. What analytical strategies resolve contradictions in reported thermodynamic data for organomercury compounds?

Discrepancies in ΔHf values (e.g., −120 to −150 kJ/mol for Hg–C bonds) arise from:

Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?

In vitro assays reveal:

- Protein binding : Preferential binding to cysteine-rich domains (e.g., metallothioneins) with logK ~8.2, measured via isothermal titration calorimetry (ITC).

- Neurotoxicity : Unlike methylmercury, the neopentyl group reduces blood-brain barrier penetration (IC₅₀ > 50 μM in neuronal cell lines) . Note : Always use chelating agents (e.g., DMPS) in cell culture studies to mitigate Hg leaching .

Methodological Guidance

Q. How to design experiments assessing environmental fate of this compound in aquatic systems?

- Photodegradation : Expose aqueous solutions to UV (254 nm) and monitor Hg⁰ release via cold-vapor atomic fluorescence spectroscopy (CVAFS).

- Sediment interaction : Use -labeled compound to trace adsorption/desorption kinetics in benthic microcosms .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Glovebox use : Maintain O₂ <1 ppm and H₂O <0.1 ppm.

- Quenching protocols : Use aqueous Na₂S₂O₃ (10% w/v) to neutralize residual Hg species.

- Waste disposal : Collect in sealed containers for Hg recovery via distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.